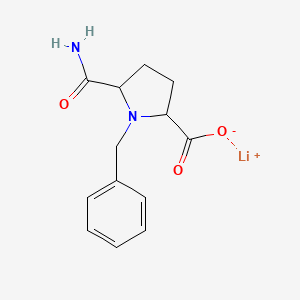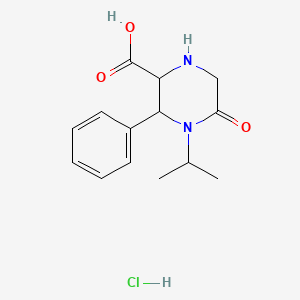![molecular formula C24H72Co2N4Si8 B12307506 Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B12307506.png)
Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) is a coordination complex composed of cobalt and bis(trimethylsilyl)amide ligands. This compound is part of a broader category of metal amides, which are known for their unique properties such as low lattice energies and lipophilicity . The bulky hydrocarbon backbone of the bis(trimethylsilyl)amide ligands makes these complexes soluble in nonpolar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) typically involves the reaction of anhydrous cobalt chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction . The general reaction can be represented as:
CoCl2+2NaN(SiMe3)2→Co[N(SiMe3)2]2+2NaCl
The alkali metal chloride formed as a by-product precipitates as a solid, allowing for its removal by filtration. The remaining metal bis(trimethylsilyl)amide is then often purified by distillation or sublimation .
Industrial Production Methods
The key steps involve the use of anhydrous metal chlorides and alkali metal bis(trimethylsilyl)amides, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: The bis(trimethylsilyl)amide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes .
Scientific Research Applications
Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) has several scientific research applications:
Mechanism of Action
The mechanism by which Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) exerts its effects involves the coordination of the bis(trimethylsilyl)amide ligands to the cobalt centers. This coordination stabilizes the cobalt in various oxidation states and facilitates its participation in chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Similar in structure but contains lithium instead of cobalt.
Sodium bis(trimethylsilyl)amide: Contains sodium instead of cobalt and is used as a strong base in organic synthesis.
Potassium bis(trimethylsilyl)amide: Contains potassium and is also used as a strong base.
Uniqueness
Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) is unique due to the presence of cobalt, which imparts distinct chemical properties and reactivity compared to its lithium, sodium, and potassium counterparts . The cobalt center allows for a wider range of oxidation states and coordination chemistry, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C24H72Co2N4Si8 |
|---|---|
Molecular Weight |
759.4 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;cobalt(2+) |
InChI |
InChI=1S/4C6H18NSi2.2Co/c4*1-8(2,3)7-9(4,5)6;;/h4*1-6H3;;/q4*-1;2*+2 |
InChI Key |
IKZQQPNOJIIMQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Co+2].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)
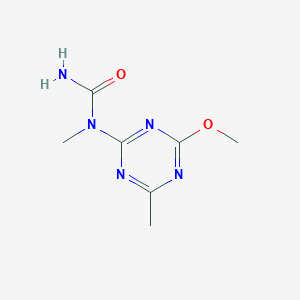
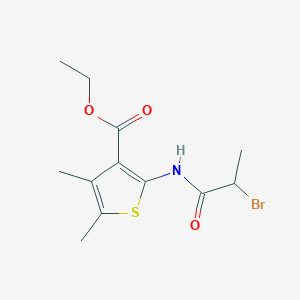
![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
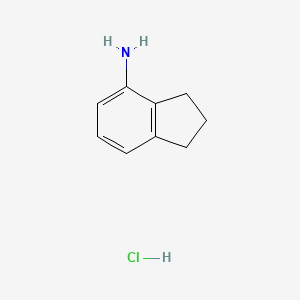
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)

![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)
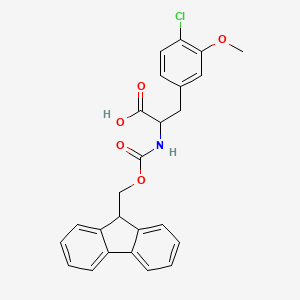
![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)
